molecular formula C24H45N7O7 B561364 Boc-val-leu-gly-arg-OH CAS No. 102185-55-7

Boc-val-leu-gly-arg-OH

Cat. No.: B561364
CAS No.: 102185-55-7
M. Wt: 543.666
InChI Key: DGHVKPVEBMXHCK-BQFCYCMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-val-leu-gly-arg-OH is a synthetic peptide composed of the amino acids valine, leucine, glycine, and arginine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the valine residue. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-val-leu-gly-arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of valine during the synthesis process. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides .

Chemical Reactions Analysis

Types of Reactions

Boc-val-leu-gly-arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or other carbodiimides.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

The major products of these reactions include the deprotected peptide, extended peptide chains, and modified amino acid residues .

Scientific Research Applications

Boc-val-leu-gly-arg-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-val-leu-gly-arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Boc-val-gly-OH: A simpler peptide with fewer amino acids.

    Boc-leu-gly-arg-OH: Similar structure but lacks the valine residue.

    Boc-val-leu-gly-OH: Lacks the arginine residue

Uniqueness

Boc-val-leu-gly-arg-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of arginine, in particular, allows for interactions with negatively charged molecules and enhances the peptide’s solubility and stability .

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45N7O7/c1-13(2)11-16(30-20(34)18(14(3)4)31-23(37)38-24(5,6)7)19(33)28-12-17(32)29-15(21(35)36)9-8-10-27-22(25)26/h13-16,18H,8-12H2,1-7H3,(H,28,33)(H,29,32)(H,30,34)(H,31,37)(H,35,36)(H4,25,26,27)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHVKPVEBMXHCK-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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